8-Fluoroquinoline-5,6-diamine
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Overview
Description
8-Fluoroquinoline-5,6-diamine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinoline-5,6-diamine typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the direct fluorination of quinoline derivatives using electrophilic fluorinating agents. Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
8-Fluoroquinoline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Fluoroquinoline-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities. It is a key component in the development of new pharmaceuticals.
Industry: Utilized in the production of liquid crystals, dyes, and other materials with unique properties
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-5,6-diamine involves its interaction with specific molecular targets, such as enzymes and DNA. The fluorine atom enhances its ability to bind to these targets, leading to the inhibition of enzyme activity or interference with DNA replication. This makes it effective as an antibacterial and antineoplastic agent .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
8-Fluoroquinoline-5,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other fluorinated quinolines. Its dual amine groups at positions 5 and 6 provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C9H8FN3 |
---|---|
Molecular Weight |
177.18 g/mol |
IUPAC Name |
8-fluoroquinoline-5,6-diamine |
InChI |
InChI=1S/C9H8FN3/c10-6-4-7(11)8(12)5-2-1-3-13-9(5)6/h1-4H,11-12H2 |
InChI Key |
WBDRETLYSUPYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N=C1)F)N)N |
Origin of Product |
United States |
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